molecular formula C14H17N3O4S2 B2376054 methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1448050-86-9

methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2376054
CAS No.: 1448050-86-9
M. Wt: 355.43
InChI Key: NGFXSUDEGVEDAH-UHFFFAOYSA-N
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Description

The compound methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate features a thiophene-2-carboxylate core linked via a sulfamoyl bridge to a substituted pyrazole moiety. The pyrazole ring is functionalized with a cyclopropyl group at the 5-position and a methyl group at the 1-position.

Properties

IUPAC Name

methyl 3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-17-11(9-3-4-9)7-10(16-17)8-15-23(19,20)12-5-6-22-13(12)14(18)21-2/h5-7,9,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFXSUDEGVEDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiophene derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A thiophene ring , which contributes to its biological activity.
  • A pyrazole moiety , known for its role in various pharmacological mechanisms.
  • A sulfamoyl group , which may enhance its interaction with biological targets.

Molecular Formula : C₁₅H₁₈N₄O₃S
Molecular Weight : Approximately 342.39 g/mol

Research indicates that compounds containing pyrazole and thiophene structures can interact with specific biological targets, such as:

  • Enzymes : Inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation.
  • Receptors : Modulating signaling pathways related to cancer progression.

The sulfamoyl group may enhance binding affinity to target proteins, potentially increasing the efficacy of the compound in therapeutic applications.

Pharmacological Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Anti-inflammatory Activity :
    • Compounds with thiophene and pyrazole structures have been shown to reduce inflammation in various animal models by inhibiting COX enzymes.
    • A study demonstrated that related pyrazole derivatives exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models.
  • Anticancer Properties :
    • Research on pyrazole derivatives suggests they may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
    • Specific derivatives have shown promise in inhibiting tumor growth in xenograft models.
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial effects against a range of bacterial strains, indicating potential applications as antibacterial agents.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of thiophene-pyrazole derivatives found that one compound significantly reduced inflammation markers in a rat model. The compound's mechanism involved the inhibition of COX enzymes, leading to decreased prostaglandin synthesis.

Case Study 2: Anticancer Activity

In vitro studies on pyrazole derivatives showed that they could inhibit proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Data Summary Table

Activity Type Compound Tested Effect Observed Mechanism
Anti-inflammatoryThiophene-Pyrazole DerivativeSignificant reduction in edemaCOX inhibition
AnticancerPyrazole DerivativeInhibition of cell proliferationInduction of apoptosis
AntimicrobialRelated Pyrazole CompoundEffective against Gram-positive bacteriaDisruption of bacterial cell wall

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene-Pyrazole Systems

Compound 7a : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
  • Key Features: Thiophene ring substituted with 2,4-diamino and 3-cyano groups. Pyrazole ring functionalized with 5-amino and 3-hydroxy groups.
  • Comparison: Unlike the target compound, 7a lacks a sulfamoyl linker, instead utilizing a ketone bridge.
Example 62 : 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Key Features: Thiophene-2-carboxylate replaced with a pyrazolo[3,4-d]pyrimidine core. Fluorine substituents on the chromenone and phenyl groups.
  • Comparison: The pyrazolo-pyrimidine system introduces additional hydrogen-bonding sites, likely enhancing target binding affinity.

Sulfamoyl-Bridged Analogues

Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Key Features :
    • Sulfamoyl group replaced with a sulfanyl (-S-) linker.
    • Pyrazole substituted with 3-chlorophenyl and trifluoromethyl groups.
  • Comparison :
    • The sulfanyl linker may reduce hydrolytic stability compared to the sulfamoyl group in the target compound.
    • The trifluoromethyl group enhances electron-withdrawing effects, which could influence reactivity or binding interactions .

Physicochemical Properties

Property Target Compound Compound 7a Example 62
Core Structure Thiophene-2-carboxylate Thiophene-5-ylmethanone Pyrazolo-pyrimidine-chromenone
Linker Sulfamoyl (-SO₂-NH-) Ketone (-CO-) Ethyl spacer
Pyrazole Substituents 5-Cyclopropyl, 1-methyl 5-Amino, 3-hydroxy 4-Amino, 3-(5-methylthiophen)
Molecular Weight Not reported Not reported 560.2 g/mol
Melting Point Not reported Not reported 227–230°C

Research Findings and Implications

  • Bioactivity : While specific data for the target compound is unavailable, analogues like Example 62 demonstrate that fluorine and pyrazolo-pyrimidine motifs correlate with enhanced kinase inhibition (e.g., EGFR or VEGFR targets) .
  • Stability : Sulfamoyl linkers (as in the target compound) generally exhibit greater hydrolytic stability than sulfanyl or ketone bridges, favoring prolonged in vivo activity .
  • Solubility: Polar substituents (e.g., amino, hydroxy in 7a) improve aqueous solubility but may reduce membrane permeability compared to lipophilic cyclopropyl groups .

Q & A

Q. What are the limitations of current synthetic routes for scaling up production?

  • Intermediate instability : Cyclopropane-containing pyrazoles are prone to ring-opening under acidic conditions, necessitating pH-controlled environments .
  • Purification bottlenecks : Large-scale column chromatography is impractical; alternatives like centrifugal partition chromatography (CPC) improve throughput .

Q. How can reaction pathways be altered to reduce toxic byproducts?

  • Green chemistry principles : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
  • Catalytic recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce heavy metal waste .

Biological Evaluation

Q. What in vitro models are most relevant for studying this compound’s anti-inflammatory potential?

  • RAW 264.7 macrophages : LPS-induced TNF-α suppression assays quantify anti-inflammatory activity via ELISA .
  • NF-κB luciferase reporters : Transfected HEK293 cells measure pathway inhibition, normalized to Renilla luciferase controls .

Q. How do structural modifications impact bioavailability?

  • LogP optimization : Introducing hydrophilic groups (e.g., hydroxyls) lowers logP from ~3.5 to <2, enhancing aqueous solubility .
  • Prodrug strategies : Ester-to-acid conversion via hydrolyzable linkers improves intestinal absorption in rodent models .

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